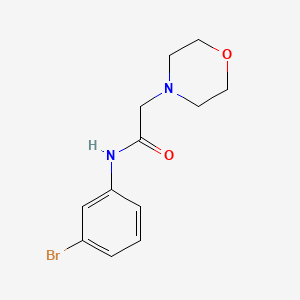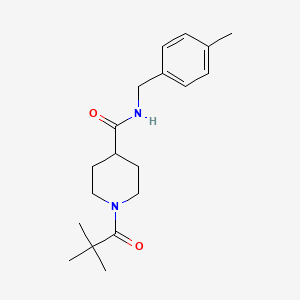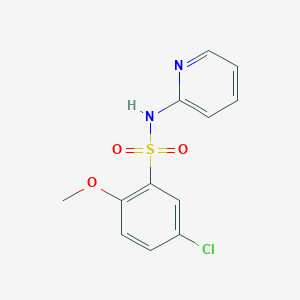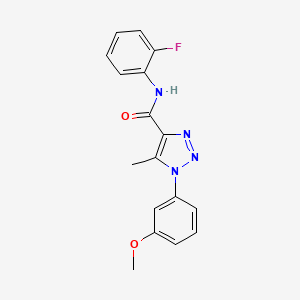
N-(3-bromophenyl)-2-(4-morpholinyl)acetamide
Descripción general
Descripción
N-(3-bromophenyl)-2-(4-morpholinyl)acetamide: is an organic compound that features a bromophenyl group attached to an acetamide moiety, with a morpholine ring as a substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromophenyl)-2-(4-morpholinyl)acetamide typically involves the following steps:
Starting Materials: 3-bromophenylamine and 2-chloroacetyl chloride.
Reaction: The 3-bromophenylamine reacts with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form N-(3-bromophenyl)-2-chloroacetamide.
Substitution: The N-(3-bromophenyl)-2-chloroacetamide is then reacted with morpholine to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors and continuous flow systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in the 3-bromophenyl group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the functional groups attached to the phenyl ring or the morpholine ring.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in a polar aprotic solvent.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in an inert solvent like tetrahydrofuran.
Major Products:
Substitution: Products depend on the nucleophile used, such as phenols or thiols.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biochemical Studies: Used in studies to understand enzyme-substrate interactions and receptor binding.
Industry:
Material Science:
Agrochemicals: Investigated for its potential use in the synthesis of agrochemical compounds.
Mecanismo De Acción
The mechanism of action of N-(3-bromophenyl)-2-(4-morpholinyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic amino acids in proteins, while the morpholine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparación Con Compuestos Similares
- N-(3-chlorophenyl)-2-(4-morpholinyl)acetamide
- N-(3-fluorophenyl)-2-(4-morpholinyl)acetamide
- N-(3-iodophenyl)-2-(4-morpholinyl)acetamide
Uniqueness: N-(3-bromophenyl)-2-(4-morpholinyl)acetamide is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with other halogens. This can influence its binding affinity and selectivity towards biological targets, making it a valuable compound in medicinal chemistry.
Propiedades
IUPAC Name |
N-(3-bromophenyl)-2-morpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c13-10-2-1-3-11(8-10)14-12(16)9-15-4-6-17-7-5-15/h1-3,8H,4-7,9H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHCNKULHLKBIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-1-benzofuran-2-carboxamide](/img/structure/B4785220.png)
![9-(5-CHLORO-2-ETHOXYPHENYL)-2H,3H,6H,7H,8H,9H-[1,4]DIOXINO[2,3-G]QUINOLIN-7-ONE](/img/structure/B4785224.png)
![(5Z)-5-[[2-[2-(2-chlorophenoxy)ethoxy]-5-methoxyphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4785226.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine hydrochloride](/img/structure/B4785233.png)
![ethyl 2-{[(4,5-dimethyl-2-thienyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4785241.png)
![methyl 2-[({[5-({[(4-chlorophenyl)carbonyl]amino}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B4785248.png)
![N-[4-({[(5-chloro-2-methylphenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide](/img/structure/B4785252.png)


![isopropyl 2-({[3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4785312.png)
![2-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4785317.png)
![methyl [(5E)-5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4785319.png)

